Potassium tungstate

説明

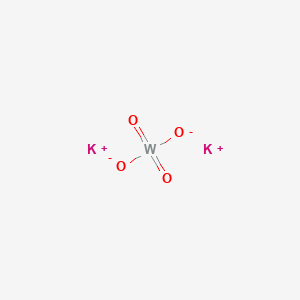

Potassium tungstate is an inorganic compound with the chemical formula ( K_2WO_4 ). It is a white crystalline powder that is highly soluble in water. This compound is a potassium salt of tungstic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.

作用機序

Target of Action

Potassium tungstate primarily targets the large-conductance voltage- and Ca2±dependent K+ (BK) channels . These channels play a crucial role in modulating the proliferation and function of vascular smooth muscle cells (VSMCs) . The presence of the regulatory β1 subunit is essential for the tungstate-mediated activation of BK channels in VSMCs .

Mode of Action

This compound interacts with its targets in a β subunit- and Mg2±dependent manner . It induces a significant left shift in the voltage-dependent activation curve only in BK channels containing αβ1 or αβ4 subunits . This activation of BK channels by tungstate is enhanced at cytosolic Ca2+ levels reached during myocyte contraction . It’s important to note that this activation is prevented either by removal of cytosolic Mg2+ or by mutations rendering the channel insensitive to Mg2+ .

Biochemical Pathways

This compound affects several phosphate-dependent intracellular functions, including energy cycling (ATP), regulation of enzyme activity (cytosolic protein tyrosine kinase [cytPTK] and tyrosine phosphatase), and intracellular secondary messengers (cyclic adenosine monophosphate [cAMP]) . It activates both the ERK1/2 pathway and the BKαβ1 potassium channel . This activation promotes G protein activation .

Result of Action

The molecular and cellular effects of this compound’s action include the activation of BK channels and the promotion of G protein activation . This leads to the phosphorylation of ERK and inhibits platelet-derived growth factor (PDGF)-stimulated cell proliferation in human vascular smooth muscle .

Action Environment

It’s known that tungsten, the main component of this compound, is an emerging environmental toxicant Therefore, environmental factors could potentially influence the action of this compound

生化学分析

Biochemical Properties

Potassium tungstate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to activate the ERK1/2 pathway and the vascular voltage- and Ca2±dependent large-conductance BKαβ1 potassium channel, which modulates vascular smooth muscle cell (VSMC) proliferation and function .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in human vascular smooth muscle cells, this compound promotes activation of PTX-sensitive Gi proteins to enhance the tungstate-induced phosphorylation of ERK, and inhibits PDGF-stimulated cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules and can cause enzyme inhibition or activation, and changes in gene expression. For instance, it activates BK channels in a β subunit- and Mg2±dependent manner .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, when orally administered to 7.5-week-old male Zucker diabetic fatty (ZDF) rats that already showed moderate hyperglycemia, the animals became normoglycemic for approximately 10 days .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are still being researched. It is believed that potassium channels, which are transmembrane proteins that form hydrophilic pores across the lipid bilayer, driving specific ions down the electrochemical gradient, play a role in this process .

準備方法

Synthetic Routes and Reaction Conditions: Potassium tungstate can be synthesized through several methods. One common method involves the reaction of tungsten trioxide (( WO_3 )) with potassium hydroxide (( KOH )) in an aqueous solution. The reaction is as follows: [ WO_3 + 2KOH \rightarrow K_2WO_4 + H_2O ]

Industrial Production Methods: In industrial settings, this compound is often produced by digesting tungsten ores, such as wolframite or scheelite, in a basic solution. The ore is first crushed and then treated with potassium hydroxide to form this compound. The resulting solution is then filtered and evaporated to obtain the crystalline product.

化学反応の分析

Types of Reactions: Potassium tungstate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: this compound can participate in substitution reactions where the tungsten atom is replaced by another metal.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.

Substitution: Reactions typically occur in aqueous solutions with the presence of other metal salts.

Major Products Formed:

Oxidation: Higher oxidation state tungsten compounds.

Reduction: Lower oxidation state tungsten compounds.

Substitution: Metal tungstates with different metal cations.

科学的研究の応用

Potassium tungstate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions, including oxidation and epoxidation reactions.

Biology: Investigated for its potential biological activities, including anti-diabetic effects.

Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.

Industry: Utilized in the production of tungsten metal and alloys, as well as in the manufacturing of x-ray tubes and other electronic devices.

類似化合物との比較

- Sodium tungstate (( Na_2WO_4 ))

- Ammonium tungstate (( (NH_4)_2WO_4 ))

- Calcium tungstate (( CaWO_4 ))

- Barium tungstate (( BaWO_4 ))

Potassium tungstate stands out due to its unique combination of properties, making it suitable for specific applications where other tungstates may not be as effective.

特性

IUPAC Name |

dipotassium;dioxido(dioxo)tungsten | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4O.W/q2*+1;;;2*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQNGTNRWPXMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O4W | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White powder; Soluble in water; [Strem Chemicals MSDS] | |

| Record name | Potassium tungstate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-60-5 | |

| Record name | Potassium tungstate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (WO42-), potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium wolframate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM TUNGSTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6VRM0OU6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: The molecular formula of potassium tungstate is K2WO4. Its molecular weight is 326.00 g/mol. []

A: this compound crystallizes in the space group C2/m with cell parameters a = 12.39 Å, b = 6.105 Å, c = 7.560 Å, and β = 115.96°. The structure consists of layers parallel to (001) formed by WO4 tetrahedra surrounded by a hexagon of potassium ions. []

A: Studies have investigated the micro-Raman spectra of this compound under high pressure, revealing pressure sensitivities of its principal bands. [] Additionally, FTIR spectroscopy has been used to study synthesized this compound compounds, confirming the presence of specific anionic structures. []

A: this compound has found application as a flame retardant for down feathers. This application demonstrates its stability at high temperatures (90–130 °C) in the presence of other chemical agents. []

A: this compound acts as a promoter in silver catalysts for the direct oxidation of propylene to propylene oxide. The presence of both tungsten and potassium, potentially introduced together through this compound, enhances the catalyst's propylene oxide productivity, especially in the presence of carbon dioxide. []

A: Yes, this compound can catalyze the synthesis of silver nanoparticles at room temperature using ethylene glycol as both solvent and reducing agent. This method offers a surfactant-free route to produce fairly monodisperse silver nanoparticles with excellent catalytic activity for reactions like the reduction of 4-nitrophenol. []

A: Europium-doped this compound (K4–3x(WO4)2:Eu3+x) exhibits strong absorption in the ultraviolet region due to 4f-4f electron transitions of Eu3+ ions. This material also displays strong luminescence, and its crystal structure allows for high europium doping concentrations without significant concentration quenching. []

A: Introducing a small amount of samarium (Sm3+) acts as a sensitizer, enhancing the energy absorption peak around 405 nm. This modification allows for the adjustment of the excitation spectrum and further improves the material's potential for applications like white LEDs. []

A: Yes, this compound can be electrochemically converted into tungsten trioxide (WO3), a well-known electrochromic material. This process, starting from readily available tungsten filaments, offers a simple and inexpensive method for preparing WO3 films for electrochromic applications. []

A: Adding small amounts of this compound to the electrolyte during the cycling of nickel hydroxide films can improve their electrochromic characteristics, especially under galvanostatic regimes. This improvement is likely due to modifications in the film's physico-chemical properties induced by this compound. []

A: Yes, research has explored the behavior of potassium tungstates during electrochemical lithium insertion. These studies aim to understand the material's potential for use in lithium-ion battery electrodes. []

A: While research on this compound primarily focuses on its material properties and applications, some studies have investigated its effects in biological contexts. For instance, research has explored its role in the oxidation of carbohydrates by hydrogen peroxide. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide](/img/structure/B3029692.png)

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)